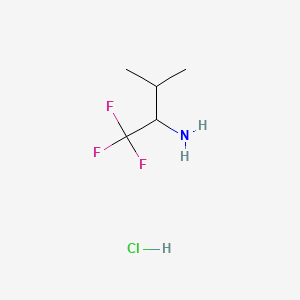

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1389320-34-6 . It has a molecular weight of 177.6 . The compound is stored at 4 degrees Celsius and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride . The InChI code for this compound is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.6 . It is a powder and is stored at 4 degrees Celsius .科学的研究の応用

Adsorption and Removal of Perfluorinated Compounds

Research has highlighted the effectiveness of adsorbents with amine groups in capturing PFCs from aquatic environments, suggesting a potential application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in environmental remediation efforts. These compounds interact through mechanisms such as electrostatic interaction, hydrophobic interaction, and ligand exchange, which are crucial for removing toxic PFCs from water or wastewater, thereby affecting their distribution and fate in aquatic environments (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising materials for the efficient removal of PFCs, owing to their interaction through electrostatic and hydrophobic interactions, as well as the morphology of the sorbent material (Ateia et al., 2019).

Catalysis and Organic Synthesis

Fluorinated compounds play a crucial role in catalysis and the synthesis of organic molecules. Their unique properties, such as strong electron-withdrawing effects, make them valuable intermediates in various metal-catalyzed reactions. Research on perfluoroalkane-sulfonates, for example, demonstrates the advantages of using these fluorinated substances over traditional reagents in reactions like Heck, Suzuki, and Sonogashira couplings, highlighting their potential for laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Electrofluorination Process

The electrofluorination process of organic compounds, including those containing amine groups, has been studied for its industrial applications. This process involves the anodic oxidation of organic molecules to form fluorinated compounds, suggesting a potential area of application for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride in the synthesis of fluorinated materials (Gambaretto et al., 1982).

Safety And Hazards

特性

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677567 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride | |

CAS RN |

1263282-44-5 |

Source

|

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)